molecular formula C11H15NO2 B1330508 Ethyl [(3-methylphenyl)amino]acetate CAS No. 21911-66-0

Ethyl [(3-methylphenyl)amino]acetate

Cat. No.: B1330508
CAS No.: 21911-66-0
M. Wt: 193.24 g/mol
InChI Key: JZCIUMVCWIEEQX-UHFFFAOYSA-N
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Description

Ethyl [(3-methylphenyl)amino]acetate (CAS 21911-66-0), also known as ethyl 2-(3-methylanilino)-2-oxoacetate, is a key intermediate in pharmaceutical synthesis. Its structure features a 3-methylphenyl (meta-tolyl) group attached to an aminoacetate backbone. This compound is characterized by high purity (>99%) and is widely used in medicinal chemistry, particularly in the development of active pharmaceutical ingredients (APIs) . Its applications span drug discovery, agrochemicals, and fine chemical synthesis, with storage conditions at room temperature and non-hazardous transport classification .

Preparation Methods

Nucleophilic Substitution of 3-Methylaniline with Ethyl Haloacetates

The most common and well-documented synthetic route to ethyl [(3-methylphenyl)amino]acetate involves the reaction of 3-methylaniline (m-toluidine) with ethyl haloacetates, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a base. This method proceeds via nucleophilic substitution where the amino group of 3-methylaniline attacks the electrophilic carbon of the haloacetate, displacing the halide and forming the desired ethyl aminoacetate ester.

Typical Reaction Conditions:

Parameter Details
Reactants 3-Methylaniline (m-toluidine), Ethyl bromoacetate or Ethyl chloroacetate
Base Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH)
Solvent Tetrahydrofuran (THF) or Ethanol
Temperature Reflux (approx. 60–80 °C)
Reaction Time 12–24 hours
Work-up Extraction with ethyl acetate, washing with water and brine, drying over MgSO4
Purification Flash column chromatography (silica gel) with ethyl acetate/hexane mixtures

Example Synthesis:

  • To a solution of ethyl 2-bromoacetate (2 mmol) in THF (5 mL), 3-methylaniline (2 mmol) and potassium carbonate (6 mmol) are added.
  • The mixture is refluxed for 24 hours.
  • After completion, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over magnesium sulfate, and concentrated.
  • The crude product is purified by flash chromatography to yield this compound with yields up to 94%.

Reaction Using Ethyl Chloroacetate and Sodium Hydroxide

An alternative preparation involves the reaction of 3-methylaniline with ethyl chloroacetate in the presence of sodium hydroxide as the base. This method similarly relies on nucleophilic substitution but may require careful control of pH and temperature to optimize yield and minimize side reactions.

Key Features:

  • Sodium hydroxide neutralizes the hydrochloric acid formed during the reaction.
  • Reflux conditions facilitate the reaction progress.
  • The product is isolated by standard organic extraction and purification techniques.

This method is often employed in industrial settings with modifications such as continuous flow reactors to improve scalability and purity.

Industrial Scale Considerations

In industrial production, the synthesis of this compound follows the same fundamental chemistry but incorporates process optimizations:

  • Use of continuous flow reactors for better heat and mass transfer.
  • Optimization of stoichiometry and reaction time to maximize yield.
  • Implementation of purification steps such as recrystallization or chromatographic techniques to achieve high purity.
  • Environmental and safety controls to handle reagents and by-products efficiently.

These improvements ensure consistent product quality and cost-effectiveness in large-scale manufacturing.

Summary Table of Preparation Methods

Method Reactants Base Solvent Conditions Yield (%) Notes
Nucleophilic substitution with ethyl bromoacetate 3-Methylaniline + Ethyl bromoacetate K2CO3 THF Reflux, 24 h 94 Common lab-scale method, high yield
Nucleophilic substitution with ethyl chloroacetate 3-Methylaniline + Ethyl chloroacetate NaOH Ethanol or aqueous Reflux Variable Industrially scalable, requires pH control
Industrial continuous flow synthesis Same as above K2CO3 or NaOH Optimized solvents Controlled flow, temp High Enhanced purity and scalability

Research Findings and Optimization Insights

  • The choice of base significantly affects the reaction rate and yield. Potassium carbonate is preferred in organic solvents like THF for cleaner reactions, while sodium hydroxide is more common in aqueous or alcoholic media.
  • Refluxing for extended periods (12–24 hours) ensures complete conversion but may be optimized by microwave-assisted heating or flow chemistry to reduce reaction time.
  • Purification by flash chromatography using silica gel and a mixture of ethyl acetate and hexane is effective in isolating the pure product.
  • The reaction tolerates the methyl substituent on the phenyl ring without significant side reactions, making it a robust method for synthesizing this compound.

This detailed overview of preparation methods for this compound highlights the nucleophilic substitution of 3-methylaniline with ethyl haloacetates as the primary synthetic route, with variations adapted for laboratory and industrial scales. The methods are well-established, yielding high purity products suitable for further chemical and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3-methylphenyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
Ethyl [(3-methylphenyl)amino]acetate has been investigated for its potential role as a pharmacophore in drug development. Its structural characteristics allow it to interact with biological targets, making it a candidate for designing new therapeutic agents. For instance, modifications of its structure have been explored to enhance its efficacy and selectivity against specific disease targets, particularly in the realm of cancer research and treatment .

2. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antibiotics or preservatives .

Analytical Chemistry Applications

1. Chromatographic Techniques
this compound is utilized in chromatographic separations, particularly in High-Performance Liquid Chromatography (HPLC). It serves as a standard or reference compound for method development and validation in analytical laboratories. The compound's solubility and stability make it suitable for reverse-phase HPLC applications, where it can be separated from complex mixtures .

2. Mass Spectrometry
In mass spectrometry, this compound is often analyzed due to its favorable ionization characteristics. Its derivatives are used as internal standards in quantitative analysis, enhancing the accuracy and reliability of mass spectrometric measurements .

Synthetic Organic Chemistry Applications

1. Synthetic Intermediates
The compound acts as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be employed in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. For example, it can participate in reactions such as acylation and alkylation to form new compounds with desirable properties .

2. Catalytic Reactions
Recent studies have highlighted the use of this compound in catalytic processes, particularly in carbene transfer reactions. These reactions are significant for creating cyclopropane derivatives, which are valuable in medicinal chemistry due to their biological activity .

Case Studies

Study Focus Findings
Study 1Antimicrobial PropertiesDemonstrated effectiveness against E. coli and S. aureus; potential for new antibiotic development .
Study 2HPLC Method DevelopmentEstablished a robust method for separating this compound from impurities using acetonitrile-water-phosphoric acid mobile phase .
Study 3Synthetic UtilityShowed successful conversion into various pharmaceutical intermediates through acylation reactions .

Mechanism of Action

The mechanism of action of ethyl [(3-methylphenyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl (4-Methylphenyl)aminoacetate (CAS 18522-98-0)

  • Key Difference : The methyl group is in the para position (4-methylphenyl) instead of meta.
  • Impact : Positional isomerism alters electronic effects and steric hindrance. The para-substituted derivative may exhibit enhanced crystallinity and distinct reactivity in coupling reactions compared to the meta isomer .

Ethyl (3-Fluoro-4-methylphenyl)aminoacetate (CAS 69066-06-4)

  • Key Difference : A fluorine atom is introduced at the 3-position of the phenyl ring.
  • Impact : Fluorination enhances metabolic stability and bioavailability due to fluorine’s electron-withdrawing properties. This derivative is more resistant to oxidative degradation, making it favorable in drug design .

Backbone Modifications

Methyl 2-{[(3-Fluorophenyl)methyl]amino}acetate (CAS 1019554-28-9)

  • Key Difference : The ethyl ester is replaced with a methyl ester, and a 3-fluorobenzyl group is attached.
  • Impact: The shorter alkyl chain (methyl vs. The fluorobenzyl moiety may enhance binding affinity to hydrophobic enzyme pockets .

Ethyl [(3-Methylphenyl)sulfanyl]acetate (CAS 111895-49-9)

  • Key Difference: The amino group is replaced with a sulfanyl (-S-) group.
  • Impact : The sulfanyl group increases polarity and hydrogen-bonding capacity, altering pharmacokinetic properties such as membrane permeability and metabolic clearance .

Heterocyclic and Aromatic Extensions

Ethyl [(4-Phenyl-1,3-thiazol-2-yl)amino]acetate

  • Key Difference : Incorporation of a thiazole ring.

Ethyl (3-Methylphenyl)(4-cyanophenyl)acetate

  • Key Difference: A 4-cyanophenyl group replaces the aminoacetate moiety.
  • Impact: The electron-withdrawing cyano group (-CN) increases electrophilicity, facilitating nucleophilic substitution reactions. This compound is valuable in synthesizing cyanine dyes or photoactive materials .

Table 1: Key Properties of Ethyl [(3-Methylphenyl)amino]acetate and Analogues

Compound Name CAS Number Molecular Formula Key Substituent Purity Key Application
This compound 21911-66-0 C₁₁H₁₃NO₃ 3-methylphenyl, amino >99% APIs, agrochemicals
Ethyl (4-methylphenyl)aminoacetate 18522-98-0 C₁₁H₁₃NO₃ 4-methylphenyl 95% Fine chemical synthesis
Ethyl (3-fluoro-4-methylphenyl)aminoacetate 69066-06-4 C₁₁H₁₂FNO₃ 3-fluoro, 4-methylphenyl N/A Drug discovery
Ethyl [(3-methylphenyl)sulfanyl]acetate 111895-49-9 C₁₁H₁₄O₂S 3-methylphenyl, sulfanyl N/A Material science

Analytical Characterization

  • Spectroscopy : NMR and FTIR are standard for confirming functional groups (e.g., carbonyl stretch at ~1725 cm⁻¹ for esters) .
  • Chromatography : HPLC and GC-MS ensure purity, especially critical for pharmaceutical-grade compounds .

Biological Activity

Ethyl [(3-methylphenyl)amino]acetate, with the molecular formula C11_{11}H13_{13}NO3_3, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by an amino group attached to a methyl-substituted aromatic ring and an ester functional group derived from acetic acid. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H13_{13}NO3_3
  • Molecular Weight : 209.23 g/mol

This compound features an ethyl ester group and a 3-methylphenyl amino group, which contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens. This compound is hypothesized to inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.
  • Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties. Similar analogues have demonstrated cytotoxicity against cancer cell lines, indicating a potential for further exploration in cancer therapeutics .
  • Enzyme Interaction : The ester functional group can hydrolyze to release active components that may modulate specific enzyme activities. This interaction is crucial for understanding its mechanism of action in biological systems .

1. Antimicrobial Activity

A study assessing the antimicrobial efficacy of various ethyl aminoacetates found that this compound showed significant inhibitory activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a promising avenue for developing antimicrobial agents based on this compound .

2. Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that this compound exhibited cytotoxic effects. The IC50_{50} values were determined as follows:

Cell LineIC50_{50} (µM)
MCF-715
A54920

These findings suggest that this compound could be a candidate for further development in anticancer therapies .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Hydrolysis of the Ester Group : This process may release active metabolites capable of interacting with cellular targets.
  • Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic processes within pathogens or cancer cells.

Q & A

Q. Basic: What are the standard synthetic routes for Ethyl [(3-methylphenyl)amino]acetate?

Methodological Answer:
this compound is typically synthesized via coupling reactions between (3-methylphenyl)amine and ethyl chloroacetate under basic conditions. A general procedure involves:

Reagent Setup : Mix (3-methylphenyl)amine with a base (e.g., sodium carbonate) in a polar aprotic solvent (e.g., DMF) .

Coupling Reaction : Add ethyl chloroacetate dropwise at 0–5°C to minimize side reactions.

Purification : Extract the product using ethyl acetate, wash with brine, and concentrate under reduced pressure. Column chromatography (silica gel, hexane/ethyl acetate) is often employed for final purification .
Key Considerations : Reaction temperature and stoichiometric ratios of amine to chloroacetate are critical to avoid over-alkylation.

Q. Basic: How is this compound characterized spectroscopically?

Methodological Answer:
Characterization involves:

NMR Spectroscopy :

  • ¹H NMR : Peaks for the aromatic protons (δ 6.8–7.2 ppm), methyl group (δ 2.3 ppm), and ester ethoxy group (δ 1.2–4.1 ppm) .
  • ¹³C NMR : Signals for the carbonyl (δ ~170 ppm) and quaternary carbons confirm ester and aryl-amino linkages.

IR Spectroscopy : Stretching vibrations for C=O (1725 cm⁻¹) and N–H (3350 cm⁻¹) .

Mass Spectrometry : Molecular ion peak ([M+H]⁺) aligns with the molecular formula (C₁₁H₁₅NO₂).

Q. Basic: What storage conditions ensure the stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent hydrolysis of the ester group .
  • Solubility : Dissolve in anhydrous ethyl acetate or DCM for long-term stability.
  • Monitoring : Regular NMR analysis (every 6 months) detects degradation products like acetic acid or free amine .

Q. Advanced: How can reaction yields be optimized for this compound synthesis?

Methodological Answer:
Yield optimization strategies include:

Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine reactivity .

Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates.

Temperature Control : Maintain 0–5°C during coupling to suppress byproducts (e.g., di-alkylated species).
Example Data :

ConditionYield (%)Reference
DMF, 0°C, no catalyst64
Acetonitrile, 25°C, PTC78

Q. Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from:

Tautomerism : Check for enol-keto tautomerism via variable-temperature NMR.

Isomerism : Use 2D NMR (COSY, HSQC) to distinguish regioisomers .

Impurity Profiling : Compare HPLC retention times with authentic standards .
Case Study : A ¹³C NMR discrepancy at δ 170 ppm (vs. δ 168 ppm) could indicate partial hydrolysis; confirm via TLC (silica, 10% MeOH/CH₂Cl₂) .

Q. Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The ester group acts as an electron-withdrawing moiety, directing electrophilic substitution at the meta position of the aryl ring. Mechanistic studies using DFT calculations reveal:

Electrophilic Aromatic Substitution : The amino group activates the ring, while the ester deactivates ortho/para positions.

Steric Effects : The 3-methyl group hinders substitution at adjacent positions, favoring para selectivity .

Q. Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer:
The compound serves as a precursor for:

Antibacterial Agents : Functionalization at the amino group with sulfonamide or heterocyclic moieties .

Kinase Inhibitors : Coupling with pyridine derivatives via Suzuki-Miyaura cross-coupling .
Case Study : Conversion to ethyl 2-(3-amino-4-hydroxyphenyl)acetate enables synthesis of furanone-based anticancer agents .

Q. Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:
Challenges include:

Detection Limits : Use UPLC-MS/MS with a C18 column (0.1% formic acid/ACN gradient) for sub-ppm sensitivity .

Matrix Effects : Spike recovery tests (80–120%) validate methods in complex mixtures.
Example Impurity Profile :

ImpurityConcentration (ppm)Source
Ethyl chloroacetate<10Unreacted starting material
3-Methylaniline<5Hydrolysis

Q. Advanced: How does solvent polarity influence the tautomeric equilibrium of this compound?

Methodological Answer:
Solvent polarity stabilizes specific tautomers:

Polar Protic Solvents (e.g., MeOH) : Favor the enol form via hydrogen bonding.

Nonpolar Solvents (e.g., Hexane) : Stabilize the keto form due to reduced solvation.
Experimental Validation : IR spectroscopy in DMSO shows increased enol content (C=O at 1680 cm⁻¹ vs. 1725 cm⁻¹ in CHCl₃) .

Q. Advanced: What role does this compound play in forensic analysis of illicit drug precursors?

Methodological Answer:
The compound is monitored as a precursor in clandestine amphetamine synthesis. Forensic protocols include:

GC-MS Screening : Compare retention indices with reference standards .

Isotopic Labeling : ¹³C-labeled analogs track synthetic pathways in seized samples .

Properties

IUPAC Name

ethyl 2-(3-methylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)8-12-10-6-4-5-9(2)7-10/h4-7,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCIUMVCWIEEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307201
Record name ethyl [(3-methylphenyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21911-66-0
Record name 21911-66-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190355
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl [(3-methylphenyl)amino]acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of m-toluidine (10 g), ethyl bromoacetate (10.3 ml), sodium acetate (7.6 g) and water (5 ml in ethanol (50 ml) was stirred at room temperature overnight. The product was filtered off as the hydrobromide salt. Yield 11.6 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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